molecular formula C11H22N2O3S2 B13823543 S-((N-Cycloheptylethylamidino)methyl) hydrogen thiosulfate CAS No. 40283-62-3

S-((N-Cycloheptylethylamidino)methyl) hydrogen thiosulfate

Cat. No.: B13823543
CAS No.: 40283-62-3
M. Wt: 294.4 g/mol
InChI Key: CYMGNLQIIHMKDZ-UHFFFAOYSA-N
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Description

Thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester is a complex organic compound with a unique structure that includes a thiosulfuric acid moiety and a cycloheptylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester typically involves the reaction of thiosulfuric acid with a suitable amine derivative. One common method includes the reaction of thiosulfuric acid with 2-cycloheptylethylamine under controlled conditions to form the desired ester. The reaction is usually carried out in an anhydrous environment to prevent the decomposition of thiosulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester has several scientific research applications:

Mechanism of Action

The mechanism of action of thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a sulfur donor, participating in redox reactions and influencing various biochemical pathways. Its unique structure allows it to interact with specific molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiosulfuric acid hydrogen s-[2-[(2-cycloheptylethyl)amino]-2-iminoethyl]ester is unique due to its specific cycloheptylethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

40283-62-3

Molecular Formula

C11H22N2O3S2

Molecular Weight

294.4 g/mol

IUPAC Name

2-[(1-amino-2-sulfosulfanylethylidene)amino]ethylcycloheptane

InChI

InChI=1S/C11H22N2O3S2/c12-11(9-17-18(14,15)16)13-8-7-10-5-3-1-2-4-6-10/h10H,1-9H2,(H2,12,13)(H,14,15,16)

InChI Key

CYMGNLQIIHMKDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CCN=C(CSS(=O)(=O)O)N

Origin of Product

United States

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